molecular formula C17H17NO3 B8427859 2-Dimethylamino-3-benzoylphenylacetic Acid

2-Dimethylamino-3-benzoylphenylacetic Acid

Cat. No. B8427859
M. Wt: 283.32 g/mol
InChI Key: YWLBYZXTJKMZPN-UHFFFAOYSA-N
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Patent
US04045576

Procedure details

A mixture of 500 mg. (1.85 mmole) of methyl 2-dimethylamino-3-benzoylphenylacetate and 15 ml. of 3N sodium hydroxide was refluxed for 1.5 hr. under nitrogen. The cooled filtered reaction mixture was diluted with an equal volume of water and neutralized with glacial acetic acid. The precipitate which formed could not be recrystallized and was therefore dissolved in benzene and placed on a magnesium silicate column. The column was eluted with benzene-acetone to give 300 mg. of product which melted at 144°-146° C. after recrystallization from benzene-isooctane.
Name
methyl 2-dimethylamino-3-benzoylphenylacetate
Quantity
1.85 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:22])[C:3]1[C:8]([C:9](=[O:16])[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:17][C:18]([O:20]C)=[O:19].[OH-].[Na+]>O.C(O)(=O)C>[CH3:22][N:2]([CH3:1])[C:3]1[C:8]([C:9](=[O:16])[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:17][C:18]([OH:20])=[O:19] |f:1.2|

Inputs

Step One
Name
methyl 2-dimethylamino-3-benzoylphenylacetate
Quantity
1.85 mmol
Type
reactant
Smiles
CN(C1=C(C=CC=C1C(C1=CC=CC=C1)=O)CC(=O)OC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 500 mg
FILTRATION
Type
FILTRATION
Details
The cooled filtered
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
The precipitate which formed could not
CUSTOM
Type
CUSTOM
Details
be recrystallized
DISSOLUTION
Type
DISSOLUTION
Details
was therefore dissolved in benzene
WASH
Type
WASH
Details
The column was eluted with benzene-acetone
CUSTOM
Type
CUSTOM
Details
to give 300 mg
CUSTOM
Type
CUSTOM
Details
of product which melted at 144°-146° C. after recrystallization from benzene-isooctane

Outcomes

Product
Name
Type
Smiles
CN(C1=C(C=CC=C1C(C1=CC=CC=C1)=O)CC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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